

An In-depth Technical Guide to 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Dimethylamino)ethyl methacrylate

Cat. No.: B026375

[Get Quote](#)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Smart" Monomer for Advanced Applications

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is an ester of methacrylic acid that has emerged as a cornerstone in the field of "smart" polymers. Its unique molecular structure, featuring a tertiary amine group, imparts a remarkable sensitivity to environmental pH.^{[1][2]} This property allows polymers derived from DMAEMA, most notably poly(2-(dimethylamino)ethyl methacrylate) or PDMAEMA, to undergo significant, reversible changes in their physicochemical properties in response to subtle shifts in acidity.^[3] This stimuli-responsive behavior is the primary driver behind its extensive investigation and application in advanced fields, particularly in drug delivery, gene therapy, and tissue engineering.^{[2][4][5]}

This guide provides a comprehensive overview of the fundamental properties of DMAEMA, the characteristics of its polymers, and the methodologies for its use, offering field-proven insights for professionals in research and development.

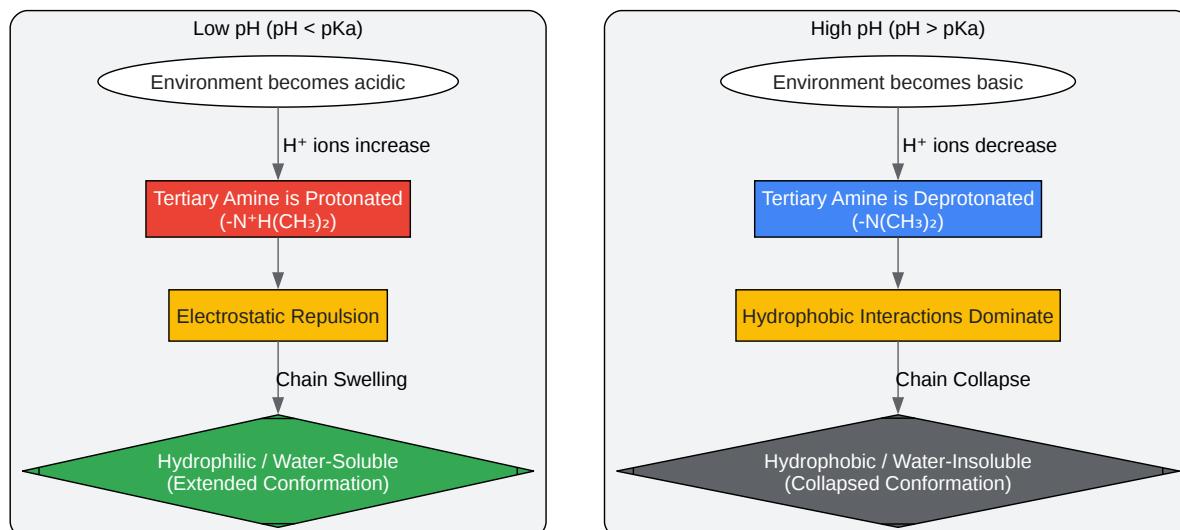
Core Physicochemical Properties of the DMAEMA Monomer

DMAEMA is a clear, colorless to light-yellow liquid with a characteristic amine-like odor.[\[6\]](#)[\[7\]](#) Understanding its fundamental properties is critical for its proper handling, storage, and polymerization. The monomer is stable under recommended storage conditions (2-8°C, protected from light) but can be incompatible with strong acids, bases, and oxidizing agents, and may undergo autopolymerization if not properly inhibited.[\[7\]](#)[\[8\]](#)

Table 1: Key Physicochemical Data for DMAEMA

Property	Value	Source(s)
Chemical Formula	C ₈ H ₁₅ NO ₂	[1] [6] [7]
Molecular Weight	157.21 g/mol	[1] [6] [7]
Appearance	Clear, colorless to yellowish liquid	[6] [7]
Density	~0.933 g/mL at 25 °C	[7] [9]
Boiling Point	182-192 °C	[7] [9]
Melting Point	-50 °C	[1] [7]
pKa	Monomer: ~8.44; Polymer: ~7.3-8.1	[1] [4] [6]
Solubility	Miscible with most organic solvents. Slightly soluble in water, with its polymer form (PDMAEMA) exhibiting pH-dependent water solubility. [1]	

The Cornerstone of Functionality: pH-Responsive Behavior


The defining characteristic of PDMAEMA is its response to pH, a direct consequence of the tertiary amine group on its side chain.[\[1\]](#)[\[2\]](#) This amine group acts as a weak base.

- In Acidic Environments (pH < pKa): The tertiary amine group becomes protonated, acquiring a positive charge (-N⁺H(CH₃)₂). This leads to electrostatic repulsion between adjacent

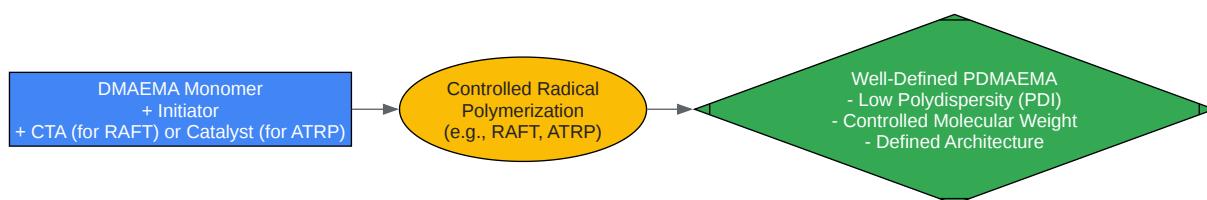
monomer units along the polymer chain, causing the chain to adopt an extended, swollen conformation. This protonated state renders the polymer highly hydrophilic and soluble in water.[3][10][11]

- In Neutral or Basic Environments (pH > pKa): The amine group is deprotonated and electrically neutral. The polymer becomes more hydrophobic, leading to a collapse of the polymer chains to a globular state and a decrease in water solubility.[3][11]

This reversible transition is pivotal for its application in drug delivery. For example, a drug can be encapsulated within a collapsed PDMAEMA-based nanoparticle at physiological pH (~7.4) and then released in the more acidic microenvironments of tumors (pH 6.2-6.9) or cellular endosomes (pH 5.0-6.0), where the polymer swells.[1][2]

[Click to download full resolution via product page](#)

Caption: Mechanism of PDMAEMA pH-responsiveness.


In addition to pH sensitivity, PDMAEMA also exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water below a certain temperature but becomes insoluble above it.[4][10] This dual responsiveness (pH and temperature) further expands its utility in creating highly specific, environmentally-aware materials.[3][4]

Polymerization of DMAEMA: Achieving Control for Advanced Applications

DMAEMA can be polymerized through various methods, but for biomedical applications where precise control over polymer architecture is paramount, controlled radical polymerization (CRP) techniques are favored.

Causality: Why Controlled Polymerization is Essential

Conventional free-radical polymerization often produces polymers with a broad range of molecular weights (high polydispersity index, PDI) and poorly defined end-groups. For drug and gene delivery, this is a significant drawback. A high PDI means the polymer batch is a heterogeneous mixture, leading to unpredictable encapsulation efficiencies, release kinetics, and biological interactions.[12] CRP techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization overcome these limitations.[13][14] They allow for the synthesis of polymers with predetermined molecular weights, low PDI (typically <1.5), and defined architectures (e.g., block copolymers), ensuring batch-to-batch consistency and predictable performance.[14][15][16]

[Click to download full resolution via product page](#)

Caption: Workflow for controlled polymerization of DMAEMA.

Experimental Protocol: RAFT Polymerization of DMAEMA

This protocol is a representative example for synthesizing a well-defined PDMAEMA homopolymer. The choice of a Chain Transfer Agent (CTA), such as 2-cyanoprop-2-yl dithiobenzoate (CPDB), is crucial for controlling the polymerization.[16]

Objective: To synthesize PDMAEMA with a target molecular weight and low polydispersity.

Materials:

- **2-(Dimethylamino)ethyl methacrylate** (DMAEMA), inhibitor removed
- 2,2'-Azobis(2-methylpropionitrile) (AIBN), initiator
- 2-Cyanoprop-2-yl dithiobenzoate (CPDB), RAFT agent
- 1,4-Dioxane, solvent
- Argon or Nitrogen gas supply
- Schlenk flask and manifold

Methodology:

- Reagent Calculation: Calculate the molar ratios of [DMAEMA]:[CPDB]:[AIBN]. A common ratio for targeting a specific degree of polymerization (DP) is [Monomer]:[CTA]:[Initiator] = [DP]:[0.1-0.2]. For example, to target a DP of 100, a ratio of[17]:[0.2] would be used.
- Preparation: In a Schlenk flask, dissolve the calculated amounts of DMAEMA, CPDB, and AIBN in 1,4-dioxane. The monomer concentration is typically kept between 2-6 M.[16]
- Deoxygenation: Subject the solution to three freeze-pump-thaw cycles using liquid nitrogen and the Schlenk line to remove dissolved oxygen, which can terminate the radical

polymerization.

- Polymerization: After the final thaw, backfill the flask with inert gas (Argon or Nitrogen) and place it in a preheated oil bath at the desired reaction temperature (e.g., 70-90°C).[16]
- Monitoring: The reaction can be monitored by taking aliquots at different time points and analyzing monomer conversion via ^1H NMR spectroscopy.
- Termination & Purification: Once the desired conversion is reached, terminate the polymerization by exposing the solution to air and cooling it in an ice bath. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like cold hexane.
- Isolation: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.
- Characterization (Self-Validation):
 - Molecular Weight & PDI: Analyze the polymer using Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) to confirm the molecular weight and PDI. The result should show a narrow, monomodal distribution.[16]
 - Chemical Structure: Confirm the polymer structure using ^1H NMR and FTIR spectroscopy.

Biomedical Applications: From Drug Delivery to Gene Therapy

The unique properties of PDMAEMA-based polymers have positioned them as highly versatile materials in the biomedical field.[18][19]

- Controlled Drug Delivery: As previously discussed, PDMAEMA hydrogels and nanoparticles can encapsulate drugs and release them in response to acidic pH, making them ideal for targeting tumors or sites of inflammation.[2][20][21][22][23]
- Gene Delivery: The cationic nature of PDMAEMA at physiological pH allows it to electrostatically interact with negatively charged nucleic acids (DNA, siRNA) to form "polyplexes".[5][24] These polyplexes protect the genetic material from enzymatic

degradation and facilitate its entry into cells, making PDMAEMA a promising non-viral vector for gene therapy.[12][25][26]

- Antibacterial Surfaces: The positive charges on protonated or quaternized PDMAEMA can interact with and disrupt the negatively charged membranes of bacteria, giving it inherent antimicrobial properties.[24][27][28] This has led to its use in antibacterial coatings for medical devices.[5]
- Tissue Engineering: Stimuli-responsive hydrogels made from DMAEMA can be used as scaffolds that mimic the extracellular matrix, supporting cell growth and proliferation.[29]

Safety and Biocompatibility

While PDMAEMA shows great promise, its biocompatibility and cytotoxicity are critical considerations. The cationic charge that makes it effective for gene delivery can also lead to interactions with cell membranes, potentially causing toxicity.[12] Research has shown that cytotoxicity is often dependent on the polymer's molecular weight, concentration, and architecture.[12] Strategies to mitigate toxicity include synthesizing reducible polymers with disulfide bonds in the backbone that can be cleaved inside the cell, or by creating block copolymers with biocompatible segments like poly(ethylene glycol) (PEG).[12][25]

References

- DEAEMA (DIETHYLAMINO ETHYL METHACRYLATE)
- DMAEMA: The "Smart" Monomer Powering Next-Generation M
- Exploring the pH-Responsive N
- (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem, NIH.
- pH-responsive poly(N,N-dimethylaminoethyl methacrylate-co-2-acrylamido-2-methyl-propanosulfonic acid) cryogels: swelling, elasticity and diffusive properties - RSC Publishing.
- Synthesis and In Situ Atomic Force Microscopy Characterization of Temperature-Responsive Hydrogels Based on Poly(2-(dimethylamin
- ACS Public
- Stimuli-Responsive Self-Assembly of Poly(**2-(Dimethylamino)ethyl Methacrylate**-co-(oligo ethylene glycol)methacrylate)
- Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC, NIH.
- 2-(Dimethylamino)
- Poly(N,N-dimethylaminoethyl methacrylate) as a bioactive polyelectrolyte—production and properties - PMC, NIH.

- Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)
- Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery - PubMed.
- Radiation synthesis and characterization of polyDMAEMA hydrogel | Request PDF.
- Synthesis and Characterization of Novel Poly(N-isopropylacrylamide-co-N,N'-dimethylaminoethyl methacrylate sulfate)
- pH-responsive behavior of (a) P(DMAEMA-co-OEGMA)1 and (b)...
- *Hemocompatibility assessment of poly(2-dimethylamino ethylmethacryl*
- *Magnetic/pH-sensitive nanocomposite hydrogel based on radiation prepared 2-(N, N'-dimethylamino)*
- *Cellulose-g-poly(2-(dimethylamino)ethylmethacrylate)*
- *Poly (N,N-dimethylaminoethyl methacrylate) Sample #: P19411-DMAEMA Structure - Polymer Source.*
- *Application Notes and Protocols: 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) Polymers in Controlled Drug Release - Benchchem.*
- *Poly(2-(dimethylamino)*
- *2-(Dimethylamino)*
- *pHEMA: An Overview for Biomedical Applic*
- **2-(dimethylamino)ethyl methacrylate**, being the monomer of pDMAEMA. The pKa of the amine equals 7.5.
- *Effect of glycounits on the antimicrobial properties and toxicity behavior of polymers based on quaternized DMAEMA - ACS Public*
- *DMAEMA - ChemBK.*
- *Synthesis of poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) by...*
- *Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate)*
- *Radiation synthesis of poly[(dimethylaminoethyl methacrylate)-co-(ethyleneglycol dimethacrylate)*
- *Dimethylaminoethyl acryl*
- *Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium - MDPI.*
- *Poly(DMAEMA-co-MPS)*
- *Cytotoxicity of pDMAEMA Polymers and Hostasol (mg/mL). IC 50)...*
- *PMMA-Based Biomedical Applications: Manufacture and Uses | Request PDF.*
- *Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed.*
- *Atom Transfer Radical Polymeriz*
- *RAFT Copolymerization of Glycidyl Methacrylate and N,N-Dimethylaminoethyl Methacrylate | Request PDF - ResearchG*

- *Synthetic and characterization aspects of dimethylaminoethyl methacrylate reversible addition fragmentation chain transfer (RAFT)*
- 2-(dimethylamino)
- Poly[2-(dimethylamino)]
- RAFT vs. ATRP: Choosing the Best Method for Custom Polymer Synthesis.
- Aqueous RAFT synthesis of block and statistical copolymers of 2-(α -d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - *Polymer Chemistry* (RSC Publishing).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. DMAEMA: The "Smart" Monomer Powering Next-Generation Materials (Part 1) - EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]
- 2. nbinno.com [nbinno.com]
- 3. Stimuli-Responsive Self-Assembly of Poly(2-(Dimethylamino)ethyl Methacrylate-co-(oligo ethylene glycol)methacrylate) Random Copolymers and Their Modified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (Dimethylamino)ethyl methacrylate | C8H15NO2 | CID 17869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(Dimethylamino)ethyl methacrylate | 2867-47-2 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. chembk.com [chembk.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 14. resolvemass.ca [resolvemass.ca]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pHEMA: An Overview for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Polyacrylamide/poly(2-(dimethylamino) Ethyl Methacrylate) Interpenetrating Polymer Networks as Drug Delivery Systems for Diclofenac Sodium [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Aqueous RAFT synthesis of block and statistical copolymers of 2-(α -d-mannopyranosyloxy)ethyl methacrylate with 2-(N,N-dimethylamino)ethyl methacrylate and their application for nonviral gene delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Poly[2-(dimethylamino)ethyl methacrylate- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 28. mdpi.com [mdpi.com]
- 29. Hemocompatibility assessment of poly(2-dimethylamino ethylmethacrylate) (PDMAEMA)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Dimethylamino)ethyl Methacrylate (DMAEMA)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026375#2-dimethylamino-ethyl-methacrylate-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com